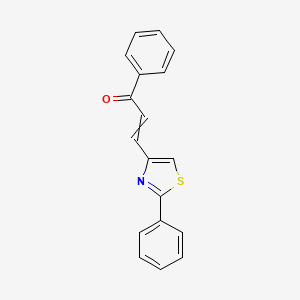
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to both the thiazole ring and the prop-2-en-1-one moiety
Méthodes De Préparation
The synthesis of 1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The thiazole ring in the compound can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating nature of the sulfur atom.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of other thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its potential to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . In cancer cells, the compound can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .
Comparaison Avec Des Composés Similaires
1-Phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one can be compared with other thiazole derivatives such as:
2-Phenyl-1,3-thiazole-4-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
4-Phenyl-1,3-thiazole-2-amine: Known for its antileishmanial activity, this compound has a different substitution pattern on the thiazole ring but exhibits similar biological activities.
1-Benzoyl-3-(4-phenyl-1,3-thiazol-2-yl)thiourea: This compound has a thiourea group attached to the thiazole ring and is used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-en-1-one moiety, which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
116227-86-2 |
|---|---|
Formule moléculaire |
C18H13NOS |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
1-phenyl-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H13NOS/c20-17(14-7-3-1-4-8-14)12-11-16-13-21-18(19-16)15-9-5-2-6-10-15/h1-13H |
Clé InChI |
LEDCZKLWQJHQPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CS2)C=CC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
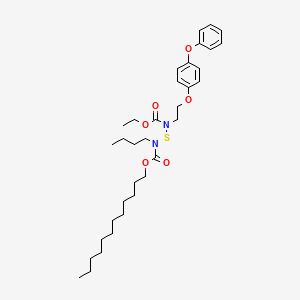
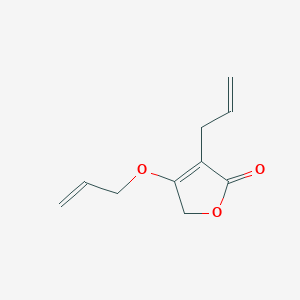

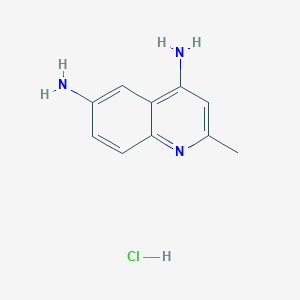
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
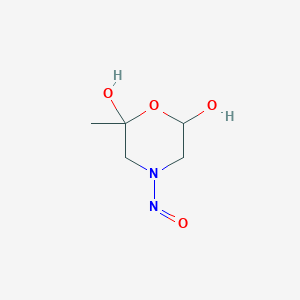
![N,N'-Bis[(3-hydroxybutoxy)methyl]urea](/img/structure/B14300588.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)

![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)


